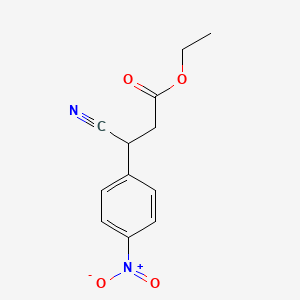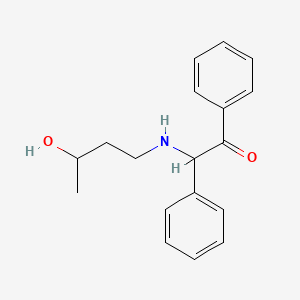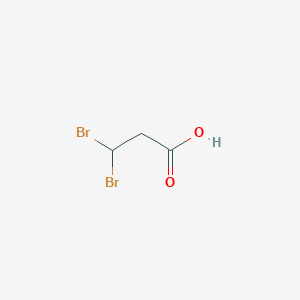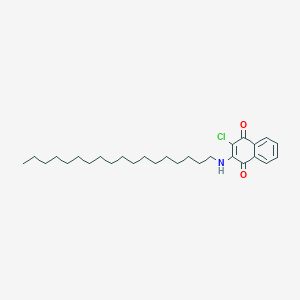
2-Chloro-3-(octadecylamino)naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(octadecylamino)naphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones This compound is characterized by the presence of a chloro group at the second position, an octadecylamino group at the third position, and a naphthalene-1,4-dione core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(octadecylamino)naphthalene-1,4-dione typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dichloro-1,4-naphthoquinone as the starting material.
Amination Reaction: The 2,3-dichloro-1,4-naphthoquinone undergoes a nucleophilic substitution reaction with octadecylamine. This reaction is typically carried out in an anhydrous solvent such as methanol or ethanol, under reflux conditions.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(octadecylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like primary amines, thiols, and alcohols are used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives.
Applications De Recherche Scientifique
2-Chloro-3-(octadecylamino)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other naphthoquinone derivatives.
Biology: Studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in cancer therapy due to its cytotoxic effects on cancer cells.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(octadecylamino)naphthalene-1,4-dione involves its interaction with cellular components:
Molecular Targets: The compound targets cellular enzymes and proteins, disrupting their normal function.
Pathways Involved: It interferes with the electron transport chain in mitochondria, leading to the generation of reactive oxygen species (ROS) and inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3-(isopentylamino)naphthalene-1,4-dione
- 2-(n-Butylamino)-3-chloronaphthalene-1,4-dione
- 2,3-Dichloro-1,4-naphthoquinone
Uniqueness
2-Chloro-3-(octadecylamino)naphthalene-1,4-dione is unique due to its long octadecyl chain, which imparts distinct physicochemical properties. This long alkyl chain enhances its lipophilicity, making it more suitable for applications in lipid environments, such as cell membranes. Additionally, the compound’s specific substitution pattern contributes to its unique biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
6305-26-6 |
|---|---|
Formule moléculaire |
C28H42ClNO2 |
Poids moléculaire |
460.1 g/mol |
Nom IUPAC |
2-chloro-3-(octadecylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C28H42ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-30-26-25(29)27(31)23-20-17-18-21-24(23)28(26)32/h17-18,20-21,30H,2-16,19,22H2,1H3 |
Clé InChI |
SXMWGVCXLYCFEL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


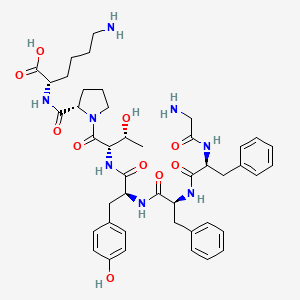

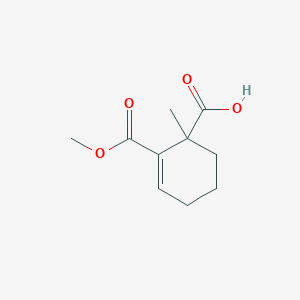
![[(E)-1,3-diphenyl-prop-2-enyl]-benzene](/img/structure/B14740620.png)
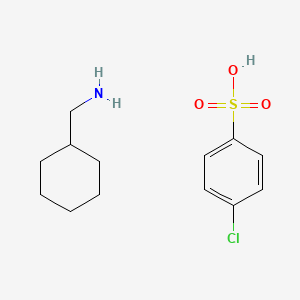
![4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl-](/img/structure/B14740629.png)
![8-[2-[5-(diethylamino)quinolin-8-yl]ethyl]-N,N-diethylquinolin-5-amine](/img/structure/B14740637.png)
![N-[[(E)-3-(2-Furyl)prop-2-enoyl]carbamoyl]piperidine-1-carboxamide](/img/structure/B14740650.png)
![1-(Furan-2-ylmethyl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione](/img/structure/B14740652.png)
